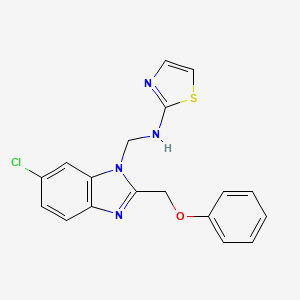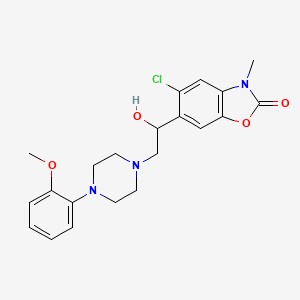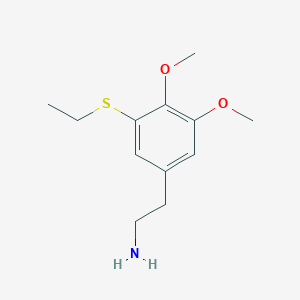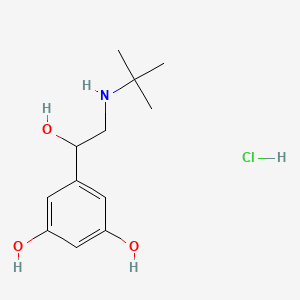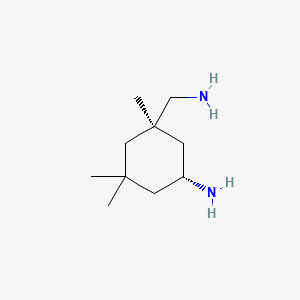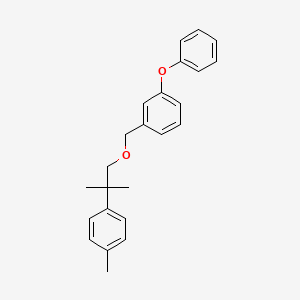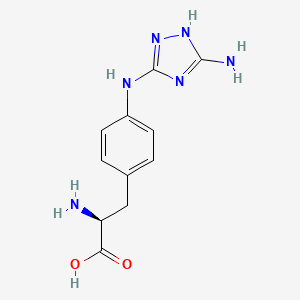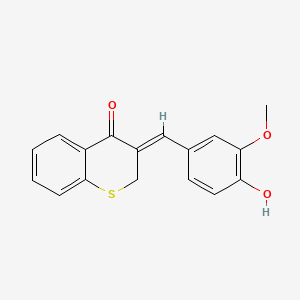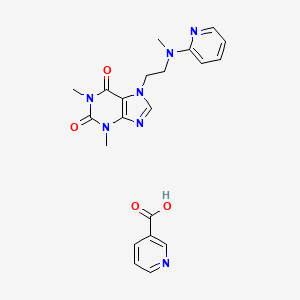
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is a complex organic compound that combines the structural elements of pyridine, theophylline, and nicotinic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridyl-methylamino-ethyl intermediate, which is then reacted with theophylline and nicotinic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors, leading to changes in neuronal signaling and neurotransmitter release. Additionally, it may influence other cellular pathways, such as those involved in inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinic Acid: Known for its role in cellular metabolism and as a vitamin.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pyridine Derivatives: Widely used in medicinal chemistry for their diverse biological activities
Uniqueness
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is unique due to its combined structural elements, which may confer distinct pharmacological properties not seen in its individual components. This combination allows for potential synergistic effects, making it a compound of interest for further research and development .
Propriétés
Numéro CAS |
51246-39-0 |
|---|---|
Formule moléculaire |
C21H23N7O4 |
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[2-[methyl(pyridin-2-yl)amino]ethyl]purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-18(11-6-4-5-7-16-11)8-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2;8-6(9)5-2-1-3-7-4-5/h4-7,10H,8-9H2,1-3H3;1-4H,(H,8,9) |
Clé InChI |
MVHZUJQKGBEBCO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=N3.C1=CC(=CN=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)


